molecular formula C8H19ClN2 B11909698 2-(4-Methylpiperidin-1-yl)ethanamine hydrochloride CAS No. 300578-42-1

2-(4-Methylpiperidin-1-yl)ethanamine hydrochloride

Cat. No.: B11909698
CAS No.: 300578-42-1
M. Wt: 178.70 g/mol
InChI Key: LSWOCGYNUXEHJT-UHFFFAOYSA-N
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Description

2-(4-Methylpiperidin-1-yl)ethan-1-amine dihydrochloride is a piperidine-derived amine salt characterized by a methyl substitution at the 4-position of the piperidine ring and an ethylamine side chain. The dihydrochloride form enhances solubility, making it suitable for in vitro and in vivo studies.

Properties

CAS No.

300578-42-1

Molecular Formula

C8H19ClN2

Molecular Weight

178.70 g/mol

IUPAC Name

2-(4-methylpiperidin-1-yl)ethanamine;hydrochloride

InChI

InChI=1S/C8H18N2.ClH/c1-8-2-5-10(6-3-8)7-4-9;/h8H,2-7,9H2,1H3;1H

InChI Key

LSWOCGYNUXEHJT-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)CCN.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylpiperidin-1-yl)ethan-1-amine dihydrochloride typically involves the reaction of 4-methylpiperidine with ethylene oxide or ethylene chlorohydrin. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

In industrial settings, the production of 2-(4-Methylpiperidin-1-yl)ethan-1-amine dihydrochloride involves large-scale synthesis using similar reaction pathways. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylpiperidin-1-yl)ethan-1-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The ethanamine chain can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products Formed

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Secondary amines.

    Substitution: Various substituted ethanamines depending on the nucleophile used.

Scientific Research Applications

2-(4-Methylpiperidin-1-yl)ethan-1-amine dihydrochloride is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in the study of neurotransmitter systems and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects in treating neurological disorders.

    Industry: The compound is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-Methylpiperidin-1-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate receptor activity, leading to changes in cellular signaling pathways. This modulation can result in various physiological effects, depending on the receptor type and the biological context.

Comparison with Similar Compounds

The following analysis compares 2-(4-Methylpiperidin-1-yl)ethan-1-amine dihydrochloride with structurally related compounds, focusing on molecular properties, synthesis, and biological relevance.

Structural Analogs with Piperidine/Tetrahydropyridine Moieties
Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Synthesis Yield Key Data Sources
2-(1-Methylpiperidin-4-yl)ethan-1-amine dihydrochloride (29) C₈H₁₈Cl₂N₂ 209.15 Methyl at piperidin-1-position; ethylamine 44% over 3 steps ¹H/¹³C NMR, HRMS
2-(4-Methyl-1,2,3,6-tetrahydropyridin-1-yl)ethan-1-amine dihydrochloride C₈H₁₈Cl₂N₂ 209.15 Partially unsaturated tetrahydropyridine ring N/A Molecular formula
1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-amine dihydrochloride C₁₄H₂₃Cl₂N₂O 309.25 4-Methoxyphenyl ethyl substituent N/A Safety data

Key Observations :

  • Substituent Position : Compound 29 has a methyl group at the 1-position of piperidine, whereas the target compound’s methyl is at the 4-position. This positional isomerism may influence steric effects and receptor binding.
  • Aromatic Modifications : The 4-methoxyphenyl derivative adds bulk and aromaticity, likely enhancing lipophilicity and altering pharmacokinetics.
Pyridine/Pyrimidine-Based Analogs
Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Purity Key Data Sources
2-(2-Chloropyridin-4-yl)ethan-1-amine dihydrochloride C₇H₁₀Cl₂N₂ 193.07 Chloropyridinyl substituent N/A Physicochemical data
2-(4-Methoxypyrimidin-2-yl)ethan-1-amine dihydrochloride C₇H₁₂Cl₂N₃O 226.1 Methoxypyrimidinyl substituent ≥95% Product info
N-[2-(1H-Imidazol-1-yl)-4-pyrimidylmethyl]-2-(3-fluorophenyl)ethan-1-amine dihydrochloride C₁₈H₂₁Cl₂FN₅ 395.3 Fluorophenyl and imidazole-pyrimidine motifs N/A Synthetic method

Key Observations :

  • Heterocyclic Diversity : Pyridine (e.g., ) and pyrimidine (e.g., ) substituents introduce distinct electronic environments, affecting hydrogen bonding and solubility.
  • Biological Relevance : The imidazole-pyrimidine derivative in was designed as a neuronal inhibitor, suggesting that similar dihydrochloride salts may target enzyme active sites or neurotransmitter receptors.
Physicochemical and Spectroscopic Comparisons
  • NMR Data :
    • Compound 29 : ¹H NMR (DMSO-d6) δ 10.78 (br.s, 1H), 8.19 (br.s, 3H), 3.37–3.26 (m, 2H).
    • Pyridin-3-yl derivative : LCMS [M+H]+ 207.20 (Rt = 0.13 min).
  • Molecular Weight : Piperidine-based analogs (e.g., ) cluster near 209 g/mol, while aromatic derivatives (e.g., ) exceed 300 g/mol due to bulky substituents.

Biological Activity

2-(4-Methylpiperidin-1-yl)ethan-1-amine dihydrochloride, commonly referred to as N-Ethyl-2-(4-methylpiperidin-1-yl)ethanamine dihydrochloride, is a piperidine derivative with significant biological activity. This compound has garnered attention in pharmacology and medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of neurological disorders and cancer. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Synthesis

The chemical formula for 2-(4-Methylpiperidin-1-yl)ethan-1-amine dihydrochloride is C8H18N22HClC_8H_{18}N_2\cdot 2HCl. The synthesis typically involves the alkylation of 4-methylpiperidine with ethylamine under controlled conditions, utilizing organic solvents and bases such as sodium hydroxide.

The biological activity of this compound is primarily attributed to its interactions with various receptors and enzymes. Key mechanisms include:

  • Neurotransmitter Modulation : It has been shown to influence neurotransmitter levels by modulating receptor binding and enzyme inhibition, particularly affecting serotonin and norepinephrine pathways. This suggests potential antidepressant properties similar to monoamine oxidase inhibitors (MAOIs) .
  • Enzyme Inhibition : The compound exhibits inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases like Alzheimer's. By inhibiting these enzymes, it may enhance cognitive function through increased acetylcholine levels .
  • Anticancer Activity : Recent studies indicate that this compound may possess cytotoxic effects against various cancer cell lines, promoting apoptosis in hypopharyngeal tumor cells. Its mechanism appears to involve mitochondrial pathways, enhancing its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
N-Methyl-2-(4-methylpiperidin-1-YL)ethanamineSimilar piperidine structurePotentially similar neuropharmacological effects
2-(1-Methylpiperidin-4-yl)ethanamineDifferent substitution patternVaries in receptor affinity and enzyme inhibition

The unique ethyl substitution in 2-(4-Methylpiperidin-1-yl)ethan-1-amine enhances its reactivity and biological activity compared to its methyl-substituted counterparts, making it valuable for specific therapeutic applications .

Case Studies

Case Study 1: Antidepressant Properties
A study evaluated the effects of this compound on depression-like behaviors in animal models. Results indicated significant behavioral improvements correlated with increased norepinephrine and serotonin levels in the brain, suggesting its potential as an antidepressant .

Case Study 2: Cancer Cell Cytotoxicity
In vitro studies demonstrated dose-dependent cytotoxicity against FaDu hypopharyngeal tumor cells. The mechanism was attributed to apoptosis induction via mitochondrial pathways, indicating its potential as an anticancer agent .

Research Findings

Recent investigations have highlighted the following findings:

  • Neuropharmacological Effects : Compounds with similar structures have shown efficacy in increasing synaptic serotonin levels by inhibiting reuptake mechanisms .
  • Anticancer Potential : Piperidine derivatives have been associated with improved apoptosis induction in various cancer cell lines compared to standard treatments .

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